Methyl 2-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate
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Overview
Description
Methyl 2-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate is a complex organic compound with the molecular formula C18H16N2O6S It is characterized by the presence of a benzoate ester group, a sulfonamide linkage, and a dioxoazolidinyl moiety
Mechanism of Action
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as binding to active sites or allosteric modulation .
Biochemical Pathways
It’s worth noting that related compounds have been shown to influence various cellular processes
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Related compounds have been shown to induce various cellular responses .
Biochemical Analysis
Biochemical Properties
Methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoclonal antibodies, enhancing their production in Chinese hamster ovary cell cultures . The compound suppresses cell growth while increasing cell-specific glucose uptake and intracellular adenosine triphosphate levels during monoclonal antibody production . These interactions suggest that methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate can modulate cellular metabolism and energy production.
Cellular Effects
Methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate affects various types of cells and cellular processes. In Chinese hamster ovary cells, it has been observed to suppress cell growth and enhance monoclonal antibody production . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it increases cell-specific glucose uptake and intracellular adenosine triphosphate levels, which are crucial for energy production and cellular activities .
Molecular Mechanism
The molecular mechanism of methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. The compound binds to specific sites on monoclonal antibodies, enhancing their production and quality . It also inhibits certain enzymes involved in cell growth, leading to suppressed cell proliferation . Additionally, the compound modulates gene expression by influencing transcription factors and signaling pathways that regulate cellular metabolism and energy production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained enhancement of monoclonal antibody production over extended periods
Dosage Effects in Animal Models
The effects of methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate vary with different dosages in animal models. At optimal dosages, the compound enhances monoclonal antibody production without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including suppressed cell growth and altered metabolic activities . These findings highlight the importance of determining the appropriate dosage for achieving desired effects while minimizing potential toxicity.
Metabolic Pathways
Methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism and energy production . The compound enhances cell-specific glucose uptake and intracellular adenosine triphosphate levels, indicating its role in modulating metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate within cells and tissues are critical for its activity and function. The compound is transported across cell membranes and distributed to various cellular compartments . It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . Understanding the transport and distribution mechanisms can provide insights into the compound’s bioavailability and therapeutic potential.
Subcellular Localization
Methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications Its localization within cells affects its interactions with biomolecules and its overall efficacy in modulating cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzoate ester: This can be achieved by esterification of 2-aminobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Sulfonamide formation: The ester is then reacted with 4-(2,5-dioxoazolidinyl)benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
- Methyl (4-{[2-(3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxamido)ethyl]phenyl}sulfonyl)carbamate
- Ethyl 2-(1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-(benzofuran-2-yl)-2-oxoethylidene)-4-methyl-3-phenyl-2,3-dihydrothiazole-5-carboxylate
Comparison: Methyl 2-({[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
methyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)phenyl]sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6S/c1-26-18(23)14-4-2-3-5-15(14)19-27(24,25)13-8-6-12(7-9-13)20-16(21)10-11-17(20)22/h2-9,19H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDIAXKSWNTDSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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